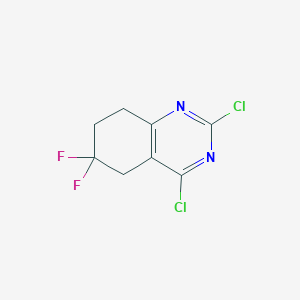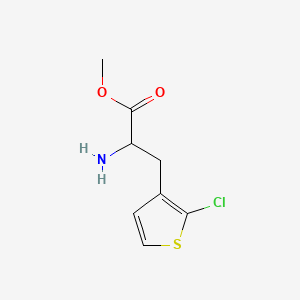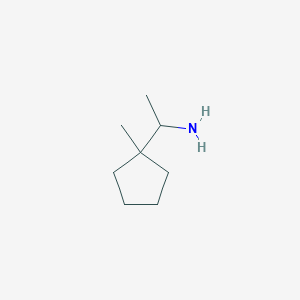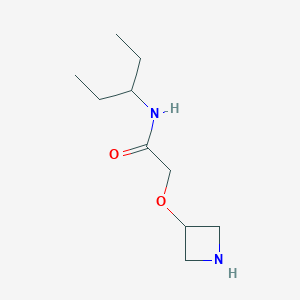
5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2,4-difluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a difluoroaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with 2,4-difluoroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and time, are optimized to achieve the highest yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control of reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The difluoroaniline moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The difluoroaniline moiety may enhance the compound’s binding affinity to its targets, leading to more potent biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dimethyl-4H-1,2,4-triazole: A precursor in the synthesis of the compound.
2,4-Difluoroaniline: Another precursor used in the synthesis.
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl derivatives: Compounds with similar triazole structures but different substituents.
Uniqueness
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline is unique due to the presence of both the triazole ring and the difluoroaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H10F2N4 |
|---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
5-(4,5-dimethyl-1,2,4-triazol-3-yl)-2,4-difluoroaniline |
InChI |
InChI=1S/C10H10F2N4/c1-5-14-15-10(16(5)2)6-3-9(13)8(12)4-7(6)11/h3-4H,13H2,1-2H3 |
InChI-Schlüssel |
XFZJCVQVGPCFPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N1C)C2=CC(=C(C=C2F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13526770.png)

![2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B13526777.png)


![3-amino-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13526799.png)




